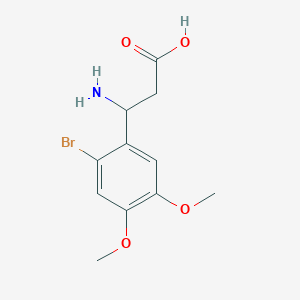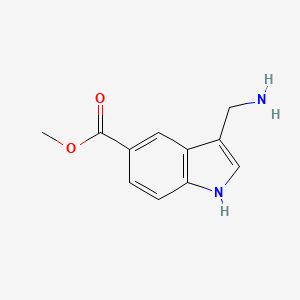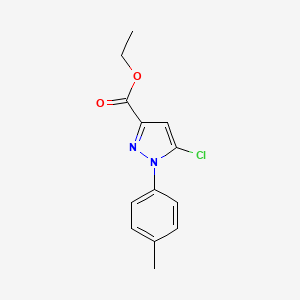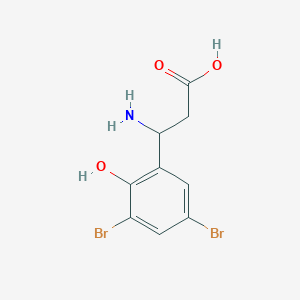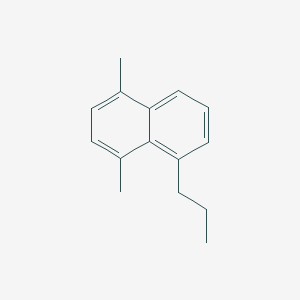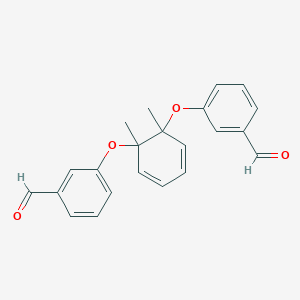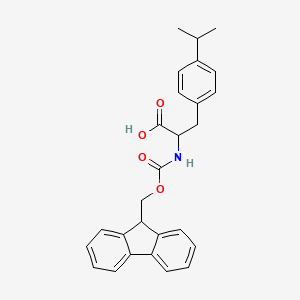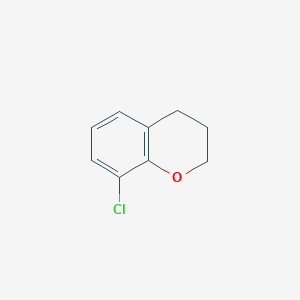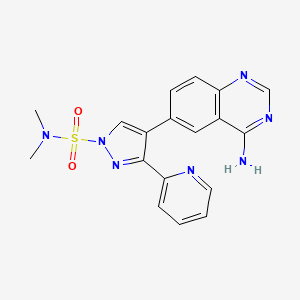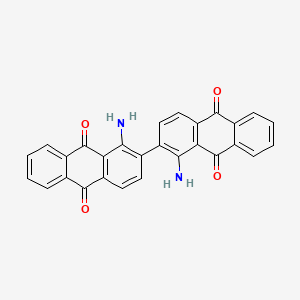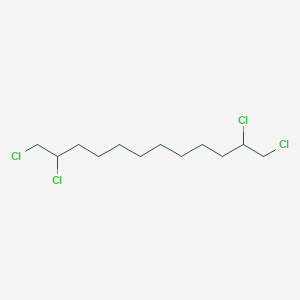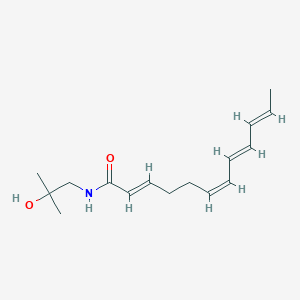
ヒドロキシ-α-サンショール
概要
説明
Hydroxy-alpha-sanshool is a naturally occurring compound found in plants from the genus Zanthoxylum , such as Sichuan peppercorns. It is known for producing a tingling and numbing sensation when consumed, which is a characteristic feature of foods seasoned with these peppercorns.
科学的研究の応用
Hydroxy-alpha-sanshool has a wide range of applications in scientific research:
Chemistry: : It serves as a valuable compound for studying chemical reactions and synthesis methods.
Biology: : Researchers use it to investigate sensory mechanisms and neural pathways.
Medicine: : It has potential therapeutic applications due to its effects on sensory neurons and pain modulation.
Industry: : It is used in the food industry to create unique flavor profiles and in the cosmetics industry for its tingling sensation.
作用機序
Hydroxy-alpha-sanshool is a fascinating molecule found in plants from the genus Zanthoxylum. It is known for its unique pungent and tingling sensation when consumed, which has sparked interest in understanding its mechanism of action .
Target of Action
Hydroxy-alpha-sanshool primarily targets the transient receptor potential cation channels, subfamily V, member 1 (TRPV1) and transient receptor potential cation channel, subfamily A, member 1 (TRPA1) in sensory neurons . These channels are responsible for the sensations induced by various spices and food additives . Hydroxy-alpha-sanshool also targets the tandem pore domain potassium channels KCNK3, KCNK9, and KCNK18 .
Mode of Action
Hydroxy-alpha-sanshool acts as an agonist at the pain integration channels TRPV1 and TRPA1 . It excites D-hair afferent nerve fibers, a distinct subset of the sensitive light touch receptors in the skin, and targets novel populations of Aβ and C-fiber nerve fibers . It also inhibits the tandem pore domain potassium channels KCNK3, KCNK9, and KCNK18 .
Biochemical Pathways
The activation of TRPV1 and TRPA1 by hydroxy-alpha-sanshool explains its unique pungent, tingling sensation . It also affects the linoleic acid and tyrosine metabolism pathways .
Pharmacokinetics
Hydroxy-alpha-sanshool is stably metabolized in human and rat liver microsomes and human hepatocytes . It has strong inhibitory effects on CYP2C9 and CYP2D6 of human liver microsomes . In vivo pharmacokinetic study shows that hydroxy-alpha-sanshool is rapidly absorbed in rats after oral administration .
Result of Action
The activation of TRPV1 and TRPA1 by hydroxy-alpha-sanshool results in a unique pungent, tingling sensation . It also induces colonic motor activity in rat proximal colon .
Action Environment
The effects of hydroxy-alpha-sanshool can be influenced by environmental factors such as diet. For instance, a high-fat and high-sugar diet can induce insulin resistance, and the intervention of hydroxy-alpha-sanshool effectively reverses these changes .
生化学分析
Biochemical Properties
Hydroxy-alpha-sanshool plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels, which are involved in pain and temperature sensation . Additionally, hydroxy-alpha-sanshool inhibits tandem pore domain potassium channels such as KCNK3, KCNK9, and KCNK18 . These interactions are primarily responsible for the compound’s sensory effects.
Cellular Effects
Hydroxy-alpha-sanshool exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, hydroxy-alpha-sanshool has been shown to affect insulin-resistant mice by regulating gut microbiota and metabolites, impacting lipid and amino acid metabolism pathways . This compound also excites D-hair afferent nerve fibers, a subset of sensitive light-touch receptors in the skin, and targets novel populations of Aβ and C-fiber nerve fibers .
Molecular Mechanism
The molecular mechanism of hydroxy-alpha-sanshool involves its interaction with specific ion channels and receptors. It acts as a potent agonist of TRPV1 and TRPA1 channels, leading to the activation of these pain integration channels . Additionally, hydroxy-alpha-sanshool inhibits tandem pore domain potassium channels, such as KCNK3, KCNK9, and KCNK18, which are primarily responsible for its sensory effects . These interactions result in the excitation of sensory neurons and the induction of tingling paresthesia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroxy-alpha-sanshool change over time. Studies have shown that hydroxy-alpha-sanshool is rapidly absorbed in rats after oral administration . The compound’s stability and degradation have been investigated, revealing that it stably metabolizes in human and rat liver microsomes and human hepatocytes . Long-term effects on cellular function have also been observed, including the regulation of gut microbiota and metabolites in insulin-resistant mice .
Dosage Effects in Animal Models
The effects of hydroxy-alpha-sanshool vary with different dosages in animal models. In insulin-resistant mice, hydroxy-alpha-sanshool was administered by gavage for 28 days, resulting in significant changes in key serum indexes and gut microbiota composition . Higher doses of hydroxy-alpha-sanshool have been associated with hepatotoxic effects, including increased levels of triglycerides, total cholesterol, and liver enzymes . These findings highlight the importance of dosage considerations in the use of hydroxy-alpha-sanshool.
Metabolic Pathways
Hydroxy-alpha-sanshool is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid and amino acid metabolism . The compound has been shown to affect metabolic flux and metabolite levels, particularly in the context of insulin resistance . Additionally, hydroxy-alpha-sanshool has strong inhibitory effects on cytochrome P450 enzymes CYP2C9 and CYP2D6 in human liver microsomes .
Transport and Distribution
The transport and distribution of hydroxy-alpha-sanshool within cells and tissues involve interactions with specific transporters and binding proteins. The compound is rapidly absorbed in rats after oral administration and binds nonspecifically to human plasma proteins . Its distribution within tissues and cells is influenced by its interactions with various biomolecules, affecting its localization and accumulation.
Subcellular Localization
Hydroxy-alpha-sanshool’s subcellular localization and activity are influenced by targeting signals and post-translational modifications. The compound’s primary targets include ion channels and receptors located in the plasma membrane . These interactions play a crucial role in its sensory effects and overall function within cells.
準備方法
Synthetic Routes and Reaction Conditions: : The synthetic preparation of hydroxy-alpha-sanshool involves complex organic synthesis techniques. These methods typically require multiple steps, including the formation of intermediate compounds and the use of specific reagents under controlled conditions.
Industrial Production Methods: : On an industrial scale, hydroxy-alpha-sanshool is extracted from Zanthoxylum plants through processes such as steam distillation or solvent extraction. The extracted compound is then purified to achieve the desired purity levels for various applications.
化学反応の分析
Types of Reactions: : Hydroxy-alpha-sanshool undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired products are obtained.
Major Products Formed:
類似化合物との比較
Hydroxy-alpha-sanshool is unique compared to other similar compounds due to its specific sensory effects and its natural occurrence in Zanthoxylum plants. Similar compounds include capsaicin (found in chili peppers) and piperine (found in black pepper), which also produce tingling sensations but have different chemical structures and mechanisms of action.
List of Similar Compounds
Capsaicin
Piperine
Gingerol (found in ginger)
Shogaol (found in ginger)
Allyl isothiocyanate (found in mustard and wasabi)
This comprehensive overview highlights the significance of hydroxy-alpha-sanshool in various fields and its unique properties compared to other similar compounds
特性
IUPAC Name |
(2E,6Z,8E,10E)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFKHAVGGJJQFF-UEOYEZOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C\CC/C=C/C(=O)NCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700212 | |
| Record name | Hydroxy-alpha-sanshool | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83883-10-7 | |
| Record name | Hydroxy-α-sanshool | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83883-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxy-alpha-sanshool | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hydroxy-alpha-sanshool (HAS) interact with its target and what are the downstream effects?
A: HAS primarily interacts with Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels found on sensory neurons. [] Instead of activating these channels directly, HAS acts by inhibiting two-pore potassium channels, leading to neuronal depolarization and the sensation of tingling or numbness. [, ] This interaction with TRPV1 and TRPA1 is believed to be responsible for the unique pungent, tingling sensation associated with Szechuan pepper. [] Furthermore, research indicates that HAS might induce analgesia through the inhibition of voltage-gated sodium channels. []
Q2: What is known about the structure of Hydroxy-alpha-sanshool?
A: Hydroxy-alpha-sanshool is an alkylamide. [] While the provided abstracts don't specify the exact molecular formula, weight, or spectroscopic data, they highlight that its structure shares similarities with Hydroxy-beta-sanshool. [] Both compounds are major constituents of the alkylamide fraction found in Zanthoxylum plants, which are commonly known as Szechuan peppers. []
Q3: What is the role of Hydroxy-alpha-sanshool in influencing insulin resistance and gut microbiota?
A: A study on insulin-resistant mice revealed that HAS administration significantly impacted their gut health. [] HAS effectively reversed the elevated levels of glycosylated serum protein (GSP), glycosylated hemoglobin (GHb), triglycerides (TG), and total cholesterol (TC) observed in the model group. [] Moreover, HAS demonstrated a positive influence on the gut microbiota by increasing species diversity and richness, which were diminished in the insulin-resistant mice. [] These findings suggest that HAS might play a role in alleviating insulin resistance by modulating gut microbiota composition and affecting lipid and amino acid metabolic pathways. []
Q4: Are there any known toxicological concerns associated with Hydroxy-alpha-sanshool?
A4: While HAS is a common food additive and generally considered safe for consumption, the provided research abstracts don't offer detailed toxicological data. Further investigation is needed to establish its safety profile comprehensively, including potential long-term effects.
Q5: What analytical methods are typically employed to study Hydroxy-alpha-sanshool?
A: Various techniques are used to analyze HAS, including High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (HPLC-NMR) for identification and quantification. [] Additionally, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) are utilized to analyze the essential oil composition of plants containing HAS. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


